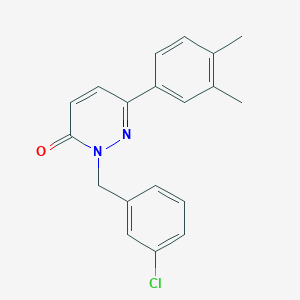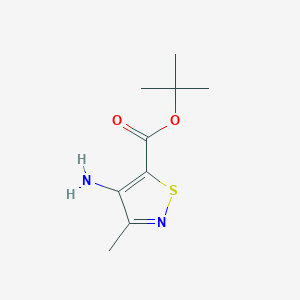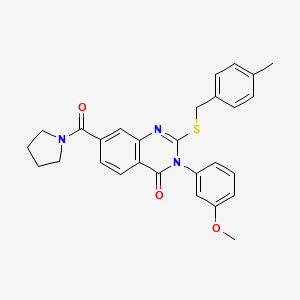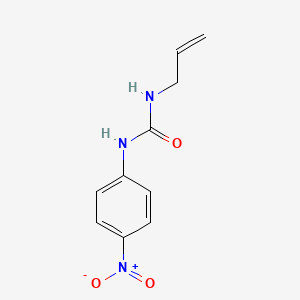
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one (CBDMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. CBDMPP is a pyridazine-based compound that exhibits unique chemical and physical properties, making it an attractive target for researchers worldwide.
Mécanisme D'action
The exact mechanism of action of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Moreover, this compound has been shown to induce the expression of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.2 to 2.5 μM. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition to its anticancer properties, this compound has also been investigated for its potential use as an anti-inflammatory agent, with promising results. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one is its potent antiproliferative activity against various cancer cell lines, making it an attractive target for researchers in the field of medicinal chemistry. Moreover, this compound has been shown to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the main limitations of this compound is its poor solubility in aqueous media, which can limit its bioavailability and therapeutic efficacy.
Orientations Futures
There are several future directions for the research and development of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one. One of the main areas of focus is the optimization of its chemical structure to improve its solubility and bioavailability. Moreover, the development of this compound derivatives with enhanced anticancer properties and selectivity towards cancer cells is also an area of interest. Furthermore, the investigation of the mechanism of action of this compound and its potential use as an anti-inflammatory agent warrants further research. Finally, the evaluation of the in vivo efficacy and toxicity of this compound and its derivatives is essential for the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one involves the reaction of 3,4-dimethylphenylhydrazine with 3-chlorobenzaldehyde in the presence of a base, followed by the cyclization of the resulting intermediate with ethyl acetoacetate. The final product is obtained after purification by recrystallization or column chromatography. The synthesis of this compound is relatively straightforward and can be achieved in moderate to high yields.
Applications De Recherche Scientifique
2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. Several studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition to its anticancer properties, this compound has also been investigated for its potential use as an anti-inflammatory agent, with promising results.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c1-13-6-7-16(10-14(13)2)18-8-9-19(23)22(21-18)12-15-4-3-5-17(20)11-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYIQPPBNXIDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-[(1R,2R)-2-bromocyclopropyl]methanol, cis](/img/structure/B2455957.png)

![2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride](/img/structure/B2455959.png)
![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2455960.png)
![4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2455961.png)

![8-allyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455964.png)
![5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-(1,2,6-trimethyl-5-oxocyclohex-3-en-1-yl)penta-2,4-dienyl]benzaldehyde](/img/structure/B2455965.png)

![Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2455971.png)
![[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2455973.png)
![6-[4-(3-cyclopentylpropanoyl)-1,4-diazepan-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2455976.png)

